Metonitazene

Description

Propriétés

IUPAC Name |

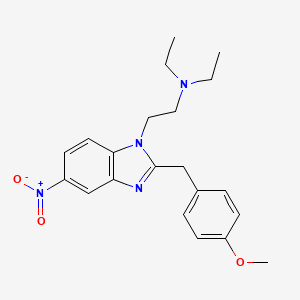

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16/h6-11,15H,4-5,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGZTLMRQTVPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336445 | |

| Record name | Metonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14680-51-4 | |

| Record name | Metonitazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014680514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METONITAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7FF4K4CWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of Metonitazene at μ-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro pharmacological properties of Metonitazene, a potent novel synthetic opioid of the 2-benzylbenzimidazole class, specifically focusing on its interactions with the μ-opioid receptor (MOR). The information presented herein is synthesized from peer-reviewed pharmacological studies to serve as a detailed resource for the scientific community.

Executive Summary

This compound is a potent and high-efficacy agonist at the μ-opioid receptor. In vitro studies consistently demonstrate its high binding affinity and functional potency, often exceeding that of reference opioids like morphine and fentanyl.[1][2] The primary mechanism of action involves the activation of the Gi/o protein signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP).[3] This guide summarizes the key quantitative pharmacological parameters, details the experimental protocols used for their determination, and visually represents the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters for this compound at the μ-opioid receptor. Data is presented from studies utilizing various cell systems and assay formats, with the reference agonist [D-Ala², NMe-Phe⁴, Gly-ol⁵]-enkephalin (DAMGO) included for comparison where available.

Table 1: Receptor Binding Affinity of this compound at the μ-Opioid Receptor

| Compound | Preparation | Radioligand | Kᵢ (nM) | Reference(s) |

| This compound | CHO-MOR cell membranes | [³H]-DAMGO | 0.23 | [4][5] |

| This compound | Rat cerebral cortex membranes | [³H]-DAMGO | 0.22 | [4][5] |

| Isotonitazene * | HEK293 cell membranes | [³H]-DAMGO | 0.49 | [1] |

| Fentanyl | HEK293 cell membranes | [³H]-DAMGO | 6.16 | [1] |

Note: Isotonitazene, a related nitazene, is included for structural comparison context. Kᵢ is the inhibitory constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ value indicates higher binding affinity.

Table 2: Functional Potency and Efficacy of this compound at the μ-Opioid Receptor

| Assay Type | Preparation | Parameter | This compound | DAMGO | Reference(s) |

| [³⁵S]GTPγS Binding | Rat membrane homogenates | EC₅₀ (nM) | 19.1 | - | [4][5] |

| Eₘₐₓ (%) | ~100 | 100 | [4][5] | ||

| [³⁵S]GTPγS Binding | CHO-MOR cell membranes | EC₅₀ (nM) | 10.0 | - | [4][5] |

| Eₘₐₓ (%) | ~100 | 100 | [4][5] | ||

| G Protein BRET | HEK293 cells | EC₅₀ (nM) | 1.74 | - | [1] |

| Eₘₐₓ (%) | >100 | 100 | [1] | ||

| cAMP Inhibition | HTRF-based assay | EC₅₀ | Lower than DAMGO | - | [3] |

EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible response. Eₘₐₓ (Maximum efficacy) is the maximum response achievable by an agonist, expressed relative to a standard full agonist like DAMGO.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following sections describe standard protocols for the key in vitro assays used to characterize this compound's activity at the μ-opioid receptor.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a receptor. A labeled ligand (radioligand) with known affinity is competed for binding with the unlabeled test compound.

-

Objective: To quantify the affinity of this compound for the μ-opioid receptor.

-

Principle: Competitive displacement of a high-affinity radioligand (e.g., [³H]-DAMGO) from the μ-opioid receptor by this compound. The amount of radioligand bound is measured in the presence of varying concentrations of the test compound.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the human μ-opioid receptor (e.g., CHO-K1 or HEK293 cells).[6] Cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[6] Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Incubation: In a 96-well plate, membrane homogenates (10-20 µg protein) are incubated with a fixed concentration of radioligand (e.g., [³H]-DAMGO at its K₋ concentration) and a range of concentrations of this compound.[1][7]

-

Non-specific Binding: A set of wells containing a high concentration of an unlabeled competing ligand (e.g., 10 µM Naloxone) is included to determine non-specific binding.[7]

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins, which is one of the earliest events following agonist binding to a G protein-coupled receptor (GPCR) like the MOR.[8]

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in promoting G protein activation.

-

Principle: Agonist-activated GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. This assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G proteins and can be quantified by its radioactivity.[8][9]

-

General Protocol:

-

Membrane Preparation: As described in section 2.1.

-

Assay Setup: In a 96-well plate, membranes (10-20 µg protein) are pre-incubated in an assay buffer (typically containing Tris-HCl, MgCl₂, NaCl, and saponin) with a fixed concentration of GDP (e.g., 10-100 µM) and varying concentrations of this compound.[6][10] A reference agonist (e.g., DAMGO) is used as a positive control.

-

Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).[6]

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking to allow for [³⁵S]GTPγS binding.[6]

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).[6] Specific binding is plotted against the logarithm of the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[6]

-

cAMP Inhibition Assay

This assay measures a downstream consequence of MOR activation via the Gi protein pathway: the inhibition of adenylyl cyclase activity.

-

Objective: To functionally assess the ability of this compound to inhibit cAMP production.

-

Principle: The MOR couples to the inhibitory G protein, Gαi, which, upon activation, inhibits the enzyme adenylyl cyclase.[11] This reduces the conversion of ATP to cAMP. To measure this inhibition, intracellular cAMP levels are first stimulated using an agent like forskolin. The ability of the agonist to reduce this stimulated cAMP level is then quantified.[3][12]

-

General Protocol:

-

Cell Culture: Whole cells expressing the μ-opioid receptor (e.g., HEK293 or CHO-K1) are cultured to ~90% confluency in 96-well plates.[12][13]

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor such as IBMX (100 µM) or rolipram (100 µM) for 15-30 minutes to prevent the degradation of cAMP.[12][13]

-

Agonist Treatment: Cells are then treated with varying concentrations of this compound for 15 minutes.

-

Stimulation: Adenylyl cyclase is stimulated by adding a fixed concentration of forskolin (e.g., 1-10 µM) and incubating for a further 15 minutes.[12]

-

Cell Lysis and Detection: The reaction is terminated, and cells are lysed. The intracellular cAMP concentration is measured using a detection kit, commonly based on competitive immunoassay formats like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[3]

-

Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation is plotted. Data are fitted using non-linear regression to determine the EC₅₀ and Eₘₐₓ of this compound.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin proteins to the activated MOR, a key event in receptor desensitization, internalization, and G protein-independent signaling.[14]

-

Objective: To measure the potency and efficacy of this compound in inducing β-arrestin recruitment to the MOR.

-

Principle: Various technologies are available, most of which rely on generating a detectable signal upon the proximity of β-arrestin to the receptor. Common methods include Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC), such as the PathHunter assay.[14][15][16]

-

General Protocol (using EFC as an example):

-

Cell Line: A cell line is used that has been engineered to express the MOR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).[14]

-

Assay Plating: Cells are plated in 96- or 384-well plates and incubated.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Incubation: The plates are incubated (e.g., 60-90 minutes at 37°C) to allow for receptor activation and subsequent β-arrestin recruitment.[14] This brings the two enzyme fragments into close proximity, forming an active enzyme.

-

Detection: A substrate solution is added that produces a chemiluminescent signal when hydrolyzed by the reconstituted enzyme.[14]

-

Signal Reading: The luminescent signal is read using a plate reader.

-

Data Analysis: The luminescence signal is plotted against the log of the agonist concentration. A sigmoidal curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes in the pharmacological profiling of this compound.

Caption: Experimental workflow for the in vitro pharmacological profiling of this compound.

Caption: μ-Opioid receptor signaling pathways activated by an agonist like this compound.

References

- 1. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological characterization of novel synthetic opioids: Isotonitazene, this compound, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

Metonitazene: A Deep Dive into its Mechanism of Action and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Metonitazene, a potent synthetic opioid of the 2-benzylbenzimidazole class, has emerged as a significant compound of interest within the scientific and medical communities. This technical guide provides a comprehensive overview of its mechanism of action, receptor binding affinity, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Potent Mu-Opioid Receptor Agonist

This compound primarily exerts its pharmacological effects by acting as a potent agonist at the mu-opioid receptor (MOR).[1][2][3] This interaction is the foundation for its analgesic properties, as well as its significant adverse effects, including respiratory depression, sedation, and a high potential for abuse.[4][5] Animal studies have demonstrated that this compound can suppress opioid withdrawal symptoms, further indicating its potent µ-opioid agonist effects.[4] The effects of this compound can be reversed by opioid antagonists, confirming its action at opioid receptors.[1][4]

Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events.[6][7] This primarily involves the activation of the inhibitory G-protein (Gi/Go), which leads to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] This signaling pathway is fundamental to the analgesic and euphoric effects of opioids.

Furthermore, studies have shown that this compound's activation of the mu-opioid receptor also involves interaction with β-arrestin-2.[3] The recruitment of β-arrestin is a key mechanism in receptor desensitization and internalization, and it is also implicated in mediating some of the adverse effects of opioids.[6] Some research suggests a potential for biased agonism, where a ligand may preferentially activate one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin), although one study found no significant evidence of biased agonism for this compound compared to hydromorphone.[1]

Receptor Binding Affinity and Potency

In vitro studies have consistently demonstrated the high affinity and potency of this compound at the mu-opioid receptor, often exceeding that of well-known opioids like fentanyl and morphine.[1][8][9]

Quantitative Receptor Binding and Functional Data

| Assay Type | Preparation | Ligand/Parameter | This compound Value | Comparator Value | Reference |

| Radioligand Binding | Rat Cerebral Cortex | Ki (nM) | 0.22 | - | [8][9] |

| Radioligand Binding | CHO-MOR Cells | Ki (nM) | 0.23 | - | [8][9] |

| [³⁵S]GTPγS Functional Assay | Rat Membrane Homogenates | EC₅₀ (nM) | 19.1 | DAMGO: >EC₅₀ | [8][9] |

| [³⁵S]GTPγS Functional Assay | CHO-MOR Cells | EC₅₀ (nM) | 10.0 | DAMGO: >EC₅₀ | [8][9] |

| MOR-βarr2 Recruitment | - | % Fentanyl Efficacy | 113% | Fentanyl: 100% | [1] |

| MOR-mini-Gi Activation | - | % Fentanyl Efficacy | 121% | Fentanyl: 100% | [1] |

| MOR-βarr2 Recruitment | - | % Hydromorphone Efficacy | 184% | Hydromorphone: 100% | [1] |

| MOR-mini-Gi Activation | - | % Hydromorphone Efficacy | 340% | Hydromorphone: 100% | [1] |

Studies have also highlighted this compound's selectivity for the mu-opioid receptor over the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR).[10] This high selectivity is a common characteristic of potent opioid analgesics.

Experimental Protocols

The characterization of this compound's receptor binding and functional activity relies on established in vitro pharmacological assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

-

Preparation of Membranes: Membranes are prepared from cells or tissues expressing the mu-opioid receptor (e.g., Chinese Hamster Ovary cells transfected with the human mu-opioid receptor, CHO-hMOR, or rat brain tissue).

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that has a high affinity for the mu-opioid receptor (e.g., [³H]DAMGO).

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the receptor.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy (Emax) of an agonist at a G-protein coupled receptor.

-

Membrane Preparation: Similar to the binding assay, membranes from cells or tissues expressing the mu-opioid receptor are prepared.

-

Incubation Mixture: The membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Agonist Stimulation: Increasing concentrations of the agonist (this compound) are added to the mixture.

-

G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. [³⁵S]GTPγS binds to the activated Gα subunit.

-

Separation and Quantification: The reaction is terminated, and the [³⁵S]GTPγS-bound G-proteins are separated from the unbound nucleotide, typically by filtration. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined from the concentration-response curve. The maximal effect produced by the drug (Emax) is also determined and can be compared to a standard full agonist.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for determining its receptor binding affinity.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Buy this compound (EVT-1756857) | 14680-51-4 [evitachem.com]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological characterization of novel synthetic opioids: Isotonitazene, this compound, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationships of Nitazene Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of nitazene analogs, a class of potent synthetic opioids. The information presented herein is intended for researchers, scientists, and drug development professionals working to understand the pharmacological properties of these compounds. This document summarizes key quantitative data, details common experimental protocols, and visualizes important structural and functional relationships.

Introduction to Nitazene Analogs

Nitazenes, or 2-benzylbenzimidazole opioids, are a class of synthetic opioids first synthesized in the 1950s.[1][2] Although they were never approved for medical use, they have recently emerged on the illicit drug market, posing a significant public health threat due to their high potency, which in some cases exceeds that of fentanyl.[1][3][4] These compounds act as potent agonists at the mu-opioid receptor (MOR), the primary target for most opioid analgesics.[1][5] Understanding the relationship between their chemical structure and biological activity is crucial for the development of analytical detection methods, potential therapeutic interventions, and public health responses.

The core structure of nitazene analogs consists of a benzimidazole ring system with key points of modification that significantly influence their pharmacological profile. These include the 5-nitro group, the N,N-diethylaminoethyl side chain at position 1, and the substituted benzyl group at position 2.[3][6]

Core Structure-Activity Relationships

The pharmacological activity of nitazene analogs is highly dependent on the substituents at three key positions of the benzimidazole core. The general structure and key modification points are illustrated below.

References

- 1. Old Drugs and New Challenges: A Narrative Review of Nitazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole (‘nitazene’) and piperidine benzimidazolone (‘brorphine-like’) opioids. - Drugs and Alcohol [drugsandalcohol.ie]

- 3. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitazenes: review of comparative pharmacology and antagonist action. - Drugs and Alcohol [drugsandalcohol.ie]

- 5. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Preclinical Evaluation of Metonitazene's Analgesic and Respiratory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Metonitazene, a potent synthetic opioid of the benzimidazole class. This document outlines its analgesic and respiratory effects, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a potent synthetic opioid that has emerged as a subject of significant interest within the scientific community due to its high analgesic efficacy and considerable risk of respiratory depression. As a member of the nitazene chemical family, it is structurally distinct from fentanyl and its analogues. Preclinical studies have demonstrated that this compound is a potent agonist at the mu-opioid receptor (MOR), with a potency significantly greater than that of morphine and comparable to or exceeding that of fentanyl. This high potency contributes to both its profound analgesic effects and its severe adverse effects, primarily life-threatening respiratory depression. Understanding the preclinical pharmacological profile of this compound is crucial for the development of potential countermeasures and for informing public health and safety initiatives.

Mechanism of Action: Mu-Opioid Receptor Signaling

This compound exerts its pharmacological effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to the MOR initiates a cascade of intracellular signaling events that lead to both its therapeutic analgesic effects and its life-threatening adverse effects.

The activation of the MOR by an agonist like this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit directly interacts with and modulates the activity of various ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, and inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release. Together, these actions decrease neuronal excitability, which underlies the analgesic effect.

However, MOR activation also triggers a separate signaling pathway involving β-arrestin recruitment. This pathway is implicated in the development of tolerance, as well as some of the adverse effects of opioids, including respiratory depression. The potential for biased agonism, where a ligand preferentially activates one pathway over the other, is an area of active research in the development of safer opioids.

Pharmacokinetic modeling of Metonitazene in in vitro and in vivo systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Metonitazene's pharmacokinetic profile, drawing from both in vitro and in vivo studies. The information presented herein is intended to support research, forensic analysis, and the development of potential therapeutic interventions or antidotes related to this potent synthetic opioid.

Executive Summary

This compound, a member of the nitazene class of synthetic opioids, exhibits a complex pharmacokinetic profile characterized by rapid metabolism and significant species-specific differences. In vitro studies utilizing human liver microsomes (HLM) and hepatocytes have been crucial in elucidating its metabolic pathways, primarily involving N-dealkylation, O-dealkylation, and glucuronidation.[1][2][3] In vivo studies, predominantly in rodent models, have provided initial data on its distribution and elimination, though these findings may not directly translate to humans due to observed metabolic discrepancies.[4][5] This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the critical pathways and workflows to provide a foundational understanding of this compound's pharmacokinetics.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound derived from published in vitro and in vivo studies.

Table 1: In Vitro Pharmacokinetic Parameters of this compound in Human Liver Microsomes (HLM) [4][5]

| Parameter | Value | Unit |

| Mean Half-Life | 22.6 | min |

| Intrinsic Clearance | 36.5 | mL min⁻¹ kg⁻¹ |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Sprague Dawley Rats [4][5]

| Administration Route | Mean Half-Life | Mean Volume of Distribution |

| Intravenous (IV) | 44.7 | 37.3 mL |

| Intraperitoneal (IP) | 56.4 | - |

Table 3: this compound Concentrations in Human Postmortem Cases [4][6][7][8][9]

| Biological Matrix | Concentration Range | Mean Concentration (n) |

| Blood | 0.10 - 33 | 6.3 ± 7.5 ng/mL (n=18) |

| Urine | 0.6 - 46 | 15 ± 13 ng/mL (n=14) |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. The following sections outline the core experimental protocols employed in the investigation of this compound.

In Vitro Metabolism in Human Liver Microsomes (HLM)

The in vitro metabolism of this compound is commonly investigated using HLM to determine its intrinsic clearance and metabolic stability.

Protocol:

-

Incubation: this compound solution (e.g., 2.5 µg/mL) is incubated with pooled HLM (e.g., 1 mg protein/mL) in a phosphate buffer solution (pH 7.4).[4][5]

-

Cofactor Addition: The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

-

Time-Course Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction in the collected aliquots is quenched, typically by the addition of a cold organic solvent like acetonitrile.

-

Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analytical Method: The concentration of this compound and its metabolites is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

In Vivo Pharmacokinetic Studies in Rodent Models

Sprague Dawley rats are a commonly used in vivo model to study the pharmacokinetics of opioids like this compound.

Protocol:

-

Animal Model: Male Sprague Dawley rats are utilized for the study.

-

Drug Administration: A single dose of this compound is administered, typically via intravenous (IV) (e.g., 2.5 µg/kg) or intraperitoneal (IP) (e.g., 25 µg/kg) injection.[4][5]

-

Sample Collection: Blood and urine samples are collected at predetermined time intervals over a period of several hours (e.g., up to 6 hours).[4][5]

-

Tissue Harvesting: At the end of the study period, tissues such as the brain and liver are dissected for drug distribution analysis.[4][5]

-

Sample Processing: Blood samples are processed to obtain plasma or serum. Urine and tissue homogenates are also prepared for analysis.

-

Analytical Method: The concentration of this compound and its metabolites in the various biological matrices is determined using a validated LC-MS/MS method.[6][7]

Metabolic Pathways

This compound undergoes extensive metabolism, primarily in the liver. The key metabolic transformations include Phase I and Phase II reactions.

Phase I Metabolism

Phase I metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes and involves N-dealkylation and O-dealkylation.[1][2][3][10]

-

N-deethylation: The removal of one or both ethyl groups from the diethylaminoethyl side chain, leading to the formation of N-desethylthis compound and N,N-didesethylthis compound.[1][2][10]

-

O-demethylation: The removal of the methyl group from the methoxybenzyl moiety, resulting in the formation of an O-desmethyl metabolite (4'-hydroxy nitazene).[10]

Phase II Metabolism

Following Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions, most notably glucuronidation.[1][2][3] The hydroxyl group on the O-desmethyl metabolite is a primary site for glucuronide conjugation, facilitating the excretion of the drug.

Analytical Methodologies

The accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic modeling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of nitazenes due to its high sensitivity and specificity.[6][7][9][10]

-

Sample Preparation: Protein precipitation is a common method for extracting this compound from biological samples like blood, plasma, and tissue homogenates.[6][7]

-

Chromatographic Separation: A C18 column is typically used for the chromatographic separation of the parent drug and its metabolites.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the sensitive and selective detection of the target analytes.

Discussion and Future Directions

The current body of research provides a foundational understanding of this compound's pharmacokinetics. However, several knowledge gaps remain. The significant differences observed between in vitro human data and in vivo rat data highlight the need for more advanced preclinical models that can better predict human pharmacokinetics.[4][5] Furthermore, the contribution of specific CYP isozymes to this compound metabolism requires further investigation to anticipate potential drug-drug interactions.

Future research should focus on:

-

Human Pharmacokinetic Studies: While challenging due to the illicit nature of the substance, controlled studies in humans are necessary to definitively characterize its pharmacokinetic profile.

-

Advanced In Vitro Models: The use of humanized liver models and organ-on-a-chip technology could provide more predictive insights into human metabolism and toxicity.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with pharmacodynamic endpoints will be crucial for understanding the relationship between drug concentration and its potent, and often fatal, opioid effects.

This guide serves as a summary of the current state of knowledge on the pharmacokinetic modeling of this compound. As new research emerges, it will be essential to continually update these models to better inform public health and safety initiatives.

References

- 1. researchgate.net [researchgate.net]

- 2. kurabiotech.com [kurabiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. "PHARMACOKINETIC MODELING OF this compound AND ISOTONITAZENE USING IN VI" by Justine P. Sorrentino [scholar.stjohns.edu]

- 5. scholar.stjohns.edu [scholar.stjohns.edu]

- 6. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

Unraveling the Metabolic Fate of Metonitazene: An In-Depth Technical Guide to Human Hepatocyte Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro human metabolism of Metonitazene, a potent synthetic opioid, utilizing human hepatocytes as a primary experimental model. The information presented herein is curated from peer-reviewed scientific literature to offer a detailed understanding of the experimental protocols, metabolic pathways, and resulting data, aimed at supporting research, clinical toxicology, and drug development efforts.

Introduction

This compound, a member of the nitazene class of benzimidazole-derived opioids, has emerged as a significant compound of interest due to its high potency and increasing prevalence. Understanding its metabolic fate in humans is crucial for predicting its pharmacokinetic profile, identifying potential drug-drug interactions, and developing effective analytical methods for its detection in biological matrices. In vitro studies using human hepatocytes are considered the gold standard for predicting human hepatic metabolism, as they contain a full complement of phase I and phase II drug-metabolizing enzymes and cofactors. This guide summarizes the key findings and methodologies from such studies.

Experimental Protocols

The following sections detail the typical experimental workflow for studying the metabolism of this compound in human hepatocytes, from cell culture to bioanalytical detection.

Hepatocyte Incubation

A common methodology involves the use of pooled cryopreserved human hepatocytes from multiple donors to average out the effects of genetic polymorphism in drug-metabolizing enzymes.

Materials:

-

Cryopreserved pooled human hepatocytes (e.g., from 10 donors)

-

Hepatocyte thawing medium

-

Hepatocyte culture medium (e.g., Williams’ Medium E supplemented with serum and other additives)

-

Collagen-coated culture plates

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

Procedure:

-

Thawing of Hepatocytes: Cryopreserved hepatocytes are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a conical tube containing pre-warmed thawing medium.

-

Cell Viability and Counting: The viability of the thawed hepatocytes is assessed, typically using the trypan blue exclusion method. A viable cell count is performed to ensure the appropriate cell density for the experiment.

-

Cell Seeding: The hepatocytes are seeded onto collagen-coated plates at a specific density (e.g., 1 x 10^6 cells/mL) in hepatocyte culture medium. The cells are allowed to attach and form a monolayer, usually over a period of 2-4 hours in a humidified incubator at 37°C and 5% CO2.

-

Incubation with this compound: After cell attachment, the culture medium is replaced with fresh medium containing this compound at a specified concentration (e.g., 10 µM).

-

Time-Course Study: The incubation is carried out for various time points (e.g., 0, 1, 3, 6, and 24 hours) to monitor the disappearance of the parent drug and the formation of metabolites.

-

Sample Collection: At each time point, an aliquot of the incubation medium is collected. The reaction is quenched by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical quantification.

-

Cell Lysis (Optional): To analyze intracellular metabolites, the remaining cell monolayer can be lysed, and the lysate collected.

-

Sample Processing: The collected samples are typically centrifuged to precipitate proteins. The resulting supernatant is then transferred to new vials for analysis.

Bioanalytical Methodology: LC-HRMS/MS

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the analytical technique of choice for identifying and quantifying this compound and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap)

Typical LC Conditions:

-

Column: A reversed-phase column (e.g., C18) is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.

Typical MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the analysis of this compound and its metabolites.

-

Data Acquisition: Full scan data is acquired to detect all potential metabolites, followed by data-dependent or targeted MS/MS scans to obtain fragmentation patterns for structural elucidation.

-

Metabolite Identification: Putative metabolites are identified based on their accurate mass, retention time, and fragmentation patterns compared to the parent drug.

Data Presentation: Identified Metabolites of this compound

The metabolism of this compound in human hepatocytes proceeds primarily through phase I and phase II biotransformations. The following table summarizes the key metabolites identified in various studies.[1][2][3]

| Metabolite ID | Metabolic Reaction | Description |

| M1 | N-deethylation | Loss of one ethyl group from the diethylaminoethyl side chain. |

| M2 | O-demethylation | Removal of the methyl group from the methoxybenzyl moiety. |

| M3 | N-deethylation + O-demethylation | Combination of both N-deethylation and O-demethylation. |

| M4 | Glucuronidation | Conjugation of a glucuronic acid moiety, typically to a hydroxyl group formed after O-demethylation. |

| M5 | N,N-di-deethylation | Loss of both ethyl groups from the diethylaminoethyl side chain.[2] |

| M6 | N-oxidation | Oxidation of the nitrogen atom in the diethylaminoethyl side chain.[2] |

Mandatory Visualization

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of this compound as observed in human hepatocyte studies.[1][2][3]

Experimental Workflow for this compound Metabolism Study

This diagram outlines the sequential steps involved in a typical in vitro metabolism study of this compound using human hepatocytes.

Conclusion

The study of this compound metabolism using human hepatocytes provides critical insights into its biotransformation pathways. The primary routes of metabolism involve N-deethylation and O-demethylation, followed by glucuronidation. The identification of these metabolites is essential for forensic and clinical toxicology to confirm exposure to this compound. The detailed experimental protocols and analytical methodologies described in this guide offer a framework for researchers to conduct further investigations into the metabolism and potential drug-drug interactions of this compound and other emerging synthetic opioids.

References

Unraveling the Metabolic Fate of Metonitazene: A Technical Guide for Researchers

A comprehensive overview of the analytical methodologies and metabolic pathways of the potent synthetic opioid, Metonitazene, designed for researchers, scientists, and drug development professionals.

Introduction

This compound, a potent 2-benzylbenzimidazole synthetic opioid, has emerged as a significant public health concern, contributing to a growing number of overdose deaths globally.[1][2] Its high potency, comparable to or greater than fentanyl, necessitates robust and sensitive analytical methods for its detection and the identification of its metabolites in biological matrices to effectively monitor its distribution and understand its toxicological profile.[3][4] This technical guide provides an in-depth analysis of the current scientific understanding of this compound metabolism, offering detailed experimental protocols and quantitative data to aid in its identification in forensic and clinical settings.

Metabolic Pathways of this compound

The metabolism of this compound primarily proceeds through N-dealkylation and O-dealkylation, processes that are similar to the metabolic fate of the related compound, isotonitazene.[1][5] In vitro studies utilizing human hepatocytes and analyses of postmortem samples have been instrumental in elucidating these pathways.[5][6] The main biotransformations involve the removal of the ethyl group from the diethylaminoethyl side chain (N-deethylation) and the removal of the methyl group from the methoxybenzyl moiety (O-demethylation).[5][6][7]

Key identified metabolites include:

-

N-desethyl this compound: A prominent metabolite formed via N-deethylation.[7][8]

-

N,N-didesethyl this compound: Formed through subsequent N-deethylation of N-desethyl this compound.[7]

-

4'-Hydroxy nitazene: A major metabolite resulting from O-demethylation.[7][9]

-

N-desethyl-O-desmethyl-metonitazene: A metabolite that has undergone both N-deethylation and O-demethylation.[9]

Further metabolism can involve glucuronidation of the hydroxylated metabolites, facilitating their excretion.[5][6] The identification of these specific metabolites serves as crucial biomarkers for confirming this compound exposure, even when the parent compound is present at low concentrations.[5][9]

Quantitative Analysis in Biological Matrices

Quantitative analysis of this compound and its metabolites in biological samples is critical for forensic toxicology and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.[1][2] The following table summarizes quantitative data from postmortem forensic cases.

| Biological Matrix | Analyte | Average Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Number of Cases (n) |

| Blood | This compound | 6.3 ± 7.5 | 3.8 | 0.5 - 33 | 18 |

| Urine | This compound | 15 ± 13 | 11 | 0.6 - 46 | 14 |

Data sourced from Krotulski et al. (2021).[1][2][10]

In a separate study involving four postmortem cases in New York City, femoral blood concentrations of this compound ranged from 0.10 to 1.5 ng/mL.[11] These findings highlight the typically low concentrations of this compound encountered in biological samples, underscoring the need for highly sensitive analytical instrumentation.

Experimental Protocols

The identification and quantification of this compound and its metabolites involve a multi-step analytical process, from sample preparation to instrumental analysis.

Sample Preparation: Protein Precipitation Extraction

A straightforward and effective method for extracting this compound and its analogues from various biological matrices is protein precipitation.[11]

-

Sample Aliquoting: Take a 50 µL aliquot of the biological sample (e.g., blood, plasma, urine, liver homogenate, brain homogenate).

-

Internal Standard Addition: Add an appropriate internal standard (e.g., this compound-d3) to the sample.

-

Precipitation: Add a precipitating agent, such as acetonitrile, to the sample in a 1:2 or 1:3 sample-to-solvent ratio.

-

Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for analysis.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for both the qualitative identification and quantitative analysis of this compound and its metabolites.[1][2][11]

-

Screening and Metabolite Discovery: Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is often employed for initial screening and the discovery of novel metabolites due to its high resolution and mass accuracy.[1][2][12]

-

Quantitative Confirmation: Liquid chromatography tandem quadrupole mass spectrometry (LC-QqQ-MS) is utilized for targeted quantification, offering high sensitivity and specificity through selected reaction monitoring (SRM).[1][2][7]

Typical LC-MS/MS Parameters:

-

Liquid Chromatography: A reversed-phase C18 column is commonly used with a gradient elution program involving a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used.[13] For quantitative analysis, at least two SRM transitions (a quantifier and a qualifier) should be monitored for the parent drug and each metabolite to ensure accurate identification and quantification.

Conclusion

The identification of this compound metabolites is a critical aspect of forensic and clinical toxicology. A thorough understanding of its metabolic pathways, coupled with the implementation of sensitive and specific analytical methodologies, is paramount for the accurate detection and interpretation of this compound exposure. This guide provides a foundational framework for researchers and professionals working to address the challenges posed by this potent synthetic opioid. Continued research into the in vivo metabolism and potential pharmacological activity of this compound metabolites will further enhance our ability to combat the ongoing opioid crisis.[6][14]

References

- 1. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the United States—Forensic toxicology assessment of a potent new synthetic opioid using liquid chromato… [ouci.dntb.gov.ua]

- 3. cfsre.org [cfsre.org]

- 4. Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, this compound, etodesnitazene, and metodesnitazene. - Drugs and Alcohol [drugsandalcohol.ie]

- 6. researchgate.net [researchgate.net]

- 7. cdn.who.int [cdn.who.int]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cfsre.org [cfsre.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]

In Silico Analysis of Metonitazene's Interaction with Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metonitazene, a potent synthetic opioid of the nitazene class, has emerged as a significant public health concern due to its high potency and association with overdose events. Understanding its molecular interactions with opioid receptors is crucial for the development of effective countermeasures and novel analgesics. This technical guide provides an in-depth overview of in silico docking studies of this compound with mu (µ), delta (δ), and kappa (κ) opioid receptors. It details the computational methodologies, summarizes key quantitative findings, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in opioid research and drug development.

Introduction

This compound is a 2-benzylbenzimidazole derivative with potent agonist activity, primarily at the µ-opioid receptor (MOR).[1] Its potency has been reported to be significantly higher than that of morphine and comparable to or greater than fentanyl.[1][2] The primary mechanism of action for opioids, including this compound, involves the activation of G-protein coupled receptors (GPCRs), which modulates downstream signaling pathways leading to analgesia but also life-threatening respiratory depression.[3]

Computational methods, particularly molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the binding modes and affinities of ligands like this compound with their receptor targets.[4][5] These in silico approaches provide insights into the structure-activity relationships that govern the pharmacological profiles of these novel synthetic opioids.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro and in silico studies of this compound and its analogs at the µ, δ, and κ opioid receptors.

Table 1: Binding Affinity (Ki) and Potency (EC50) of this compound and Comparators at the µ-Opioid Receptor (MOR)

| Compound | System | Ki (nM) | EC50 (nM) | Reference(s) |

| This compound | CHO-MOR | 0.23 | 10.0 | [6] |

| Rat cerebral cortex | 0.22 | 19.1 | [6] | |

| Fentanyl | CHO cells | 1.255 | - | [4] |

| DAMGO | Rat membrane homogenates | - | - | [6] |

Table 2: Comparative Binding Affinities (Ki) of Nitazene Analogs at µ, δ, and κ Opioid Receptors

| Compound | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | MOR vs KOR Selectivity (fold) | MOR vs DOR Selectivity (fold) | Reference(s) |

| This compound | 19.3 | - | - | - | - | [4] |

| Etonitazene | 0.206 | 37.1 | 54.4 | 180 | 264 | [4] |

| Isotonitazene | - | - | - | - | - | [6][7] |

| Fentanyl | 1.255 | 163 | >8400 | 130 | >6693 | [4] |

Note: A hyphen (-) indicates data not available in the cited sources.

Experimental Protocols

This section details the generalized methodologies for performing in silico docking and molecular dynamics simulations of this compound with opioid receptors, based on protocols described in the literature for similar compounds.[6][8][9]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

3.1.1. Receptor Preparation

-

Obtain Receptor Structure: Download the crystal structure of the target opioid receptor (e.g., µ-opioid receptor PDB ID: 5C1M) from the Protein Data Bank.[10]

-

Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add Hydrogens: Add polar hydrogen atoms to the protein structure.

-

Assign Charges: Assign appropriate partial charges to the protein atoms (e.g., Kollman charges).[11]

-

Define Binding Site: Define the binding site grid box encompassing the known orthosteric binding pocket of the receptor. This is typically centered on key residues known to interact with opioid ligands.[8]

3.1.2. Ligand Preparation

-

Obtain Ligand Structure: Obtain the 3D structure of this compound, for example, from PubChem (CID: 53316366).

-

Protonation State: Determine the likely protonation state of the ligand at physiological pH (7.4). For this compound, the tertiary amine is expected to be protonated.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

3.1.3. Docking Simulation

-

Software: Utilize molecular docking software such as AutoDock Vina, Glide, or MOE.[11][12]

-

Algorithm: Employ a genetic algorithm or other stochastic search method to explore the conformational space of the ligand within the defined binding site.

-

Scoring Function: Use a scoring function to rank the generated poses based on their predicted binding affinity (e.g., kcal/mol).

-

Analysis: Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the receptor.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to assess the stability of the docked ligand-receptor complex over time.

-

System Setup: Place the top-ranked docked complex from the molecular docking simulation into a simulated lipid bilayer (e.g., POPC) and solvate with an appropriate water model (e.g., TIP3P).

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

-

Force Field: Apply a suitable force field (e.g., CHARMM36) to describe the atomic interactions.[13]

-

Equilibration: Perform a series of equilibration steps to gradually heat the system to the desired temperature (e.g., 310 K) and stabilize the pressure.

-

Production Run: Run the production MD simulation for a significant duration (e.g., 100 ns or more) to observe the dynamics of the ligand-receptor complex.

-

Analysis: Analyze the trajectory to assess the stability of the binding pose, root-mean-square deviation (RMSD) of the ligand, and persistent interactions with receptor residues.

Visualization of Pathways and Workflows

Opioid Receptor Signaling Pathways

Opioid receptor activation by an agonist like this compound can initiate two primary signaling cascades: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which is implicated in adverse effects such as respiratory depression.[3]

Caption: Opioid receptor signaling cascades.

In Silico Docking and MD Simulation Workflow

The following diagram illustrates the typical workflow for conducting molecular docking and subsequent molecular dynamics simulations.

Caption: Workflow for in silico analysis.

Discussion of Binding Modes

Computational studies have identified several potential binding modes for nitazene analogs within the µ-opioid receptor.[10] These are often characterized by the occupation of specific subpockets within the binding site:

-

SP1 (Subpocket 1): A hydrophobic pocket located between transmembrane helices 2 and 3.[10]

-

SP2 (Subpocket 2): A more hydrophilic region situated between transmembrane helices 1, 2, and 7.[10]

-

SP3 (Subpocket 3): A subpocket located between transmembrane helices 5 and 6.[10]

Simulations suggest that for many nitazenes, the SP2-binding mode is the most stable.[10] The nitro group of the benzimidazole core appears to play a crucial role in the binding, potentially forming water-mediated hydrogen bonds and π-hole interactions with conserved residues like Tyr75.[10] The specific binding mode can be influenced by the nature of the substituents on the nitazene scaffold.

Conclusion

In silico docking and molecular dynamics simulations provide a powerful framework for investigating the molecular interactions of this compound and other novel synthetic opioids with their receptor targets. The data indicates that this compound is a potent µ-opioid receptor agonist with significantly lower affinity for the δ and κ subtypes. The detailed methodologies and workflows presented in this guide offer a foundation for researchers to conduct their own computational studies, contributing to a deeper understanding of the pharmacology of these dangerous substances and aiding in the development of potential therapeutics. Further research, including the generation of experimental co-crystal structures, is needed to validate these computational models and provide a more definitive picture of nitazene-receptor interactions.

References

- 1. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A putative binding model of nitazene derivatives at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of novel synthetic opioids: Isotonitazene, this compound, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. ukm.my [ukm.my]

- 11. Docking studies suggest ligand-specific delta-opioid receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Historical context and initial synthesis of 2-benzylbenzimidazole opioids

An In-depth Technical Guide on the Core of 2-Benzylbenzimidazole Opioids: Historical Context and Initial Synthesis

Introduction

The 2-benzylbenzimidazole opioids, colloquially known as "nitazenes," represent a class of synthetic opioids with a distinct chemical structure and exceptionally high potency.[1][2] Originally synthesized in the late 1950s by pharmaceutical company CIBA as potential analgesics, these compounds were never approved for medical use due to their severe side effects, including profound respiratory depression.[2][3][4] After decades of relative obscurity, nitazenes have re-emerged on the illicit drug market as novel psychoactive substances (NPS), posing a significant and growing threat to public health.[5][6][7][8] Their potency, which in some cases exceeds that of fentanyl by several orders of magnitude, increases the risk of accidental overdose.[2][3]

This technical guide provides a comprehensive overview of the historical context, initial synthesis, pharmacology, and structure-activity relationships of 2-benzylbenzimidazole opioids. It is intended for researchers, scientists, and drug development professionals working to understand the chemistry, pharmacology, and toxicology of this emergent class of synthetic opioids.

Historical Context

The journey of 2-benzylbenzimidazole opioids began in the late 1950s at the Swiss pharmaceutical company CIBA (now Novartis).[8] Researchers were investigating novel chemical scaffolds for potent analgesic agents, distinct from the classic morphine-like structures.[2] In 1957, a team led by Hunger et al. first reported the synthesis and analgesic properties of a series of 2-benzylbenzimidazole derivatives.[1][9]

Among the synthesized compounds, etonitazene stood out for its remarkable potency, demonstrating an analgesic effect approximately 1,000 times that of morphine in animal models.[8][9] Isotonitazene was also found to be highly potent, around 500 times more potent than morphine.[9] Despite their potent analgesic effects, these compounds were never commercialized due to an unacceptably narrow therapeutic window and a high potential for respiratory depression and dependence.[1][3]

For several decades, nitazenes remained largely a subject of academic interest. However, sporadic instances of their misuse were reported, such as etonitazene being implicated in overdose deaths in Moscow in 1998.[4][9] The landscape began to shift significantly in 2019 with the emergence of isotonitazene on the recreational drug markets in Europe and North America.[3][10][11] This marked the beginning of a new chapter for nitazenes as a prominent class of NPS, with numerous analogues being clandestinely synthesized and distributed.[4][7] This resurgence is partly attributed to increased international controls on fentanyl and its analogues, prompting illicit manufacturers to explore alternative, uncontrolled potent opioids.[4][8]

Initial Synthesis and Chemical Structure

The core structure of nitazene opioids consists of a benzimidazole ring system linked to a benzyl group at the 2-position and a dialkylaminoethyl chain at the 1-position. The initial syntheses reported in the 1950s laid the groundwork for the production of these compounds.

A common synthetic route involves a two-step process:

-

Condensation: The synthesis typically begins with the condensation of a substituted o-phenylenediamine with a substituted phenylacetic acid derivative (often an iminoether hydrochloride) to form the 2-benzylbenzimidazole core.[10]

-

N-Alkylation: The resulting benzimidazole intermediate is then N-alkylated at the 1-position with a chloroethyldialkylamine in the presence of a strong base like sodium amide (NaNH2) to introduce the crucial dialkylaminoethyl side chain.[10]

General synthetic workflow for 2-benzylbenzimidazole opioids.

This modular synthesis allows for easy modification at several positions of the molecule, leading to a wide array of analogues with varying potencies and pharmacological profiles.[9]

Pharmacology and Mechanism of Action

2-Benzylbenzimidazole opioids exert their effects primarily through potent agonism at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][12] The MOR is the main target for classic opioids like morphine and fentanyl and is responsible for mediating their analgesic effects, as well as euphoria, respiratory depression, and dependence.[9]

Upon binding of a nitazene agonist, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades:

-

G-protein Pathway: The activated MOR couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It also modulates ion channels, causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively reduce neuronal excitability, producing analgesia.

-

β-Arrestin Pathway: Ligand binding also promotes the phosphorylation of the MOR by G-protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin 2 desensitizes the G-protein signaling and can initiate downstream signaling cascades that are thought to contribute to some of the adverse effects of opioids, such as respiratory depression and tolerance.

Simplified μ-opioid receptor signaling pathway upon nitazene binding.

Structure-Activity Relationships (SAR)

Systematic studies on the structure-activity relationships of 2-benzylbenzimidazole opioids have revealed key structural features that govern their potency at the MOR.[5][6] Modifications to the N,N-dialkylaminoethyl side chain, the 5-position of the benzimidazole ring, and the para-position of the benzyl ring have profound effects on activity.

| Compound | R1 (para-benzyl) | R2 (benzimidazole) | R3 (N-substituent) | Potency (Morphine = 1) | Potency (Fentanyl = 1) | Reference |

| Etonitazene | -OC2H5 | -NO2 | -N(C2H5)2 | ~1000 | ~10-20 | [9] |

| Isotonitazene | -OCH(CH3)2 | -NO2 | -N(C2H5)2 | ~500 | ~5-10 | [9] |

| Metonitazene | -OCH3 | -NO2 | -N(C2H5)2 | ~200 | ~2 | [3][5] |

| Protonitazene | -OCH2CH2CH3 | -NO2 | -N(C2H5)2 | High | > Fentanyl | [5] |

| Etodesnitazene (Etazene) | -OC2H5 | -H | -N(C2H5)2 | High | ~0.7 | [5] |

| N-Pyrrolidino Etonitazene | -OC2H5 | -NO2 | Pyrrolidino | Very High | ~20 | [9] |

| N-Desethyl Isotonitazene | -OCH(CH3)2 | -NO2 | -NH(C2H5) | Very High | > Isotonitazene | [3][5] |

Key SAR Observations:

-

5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole ring consistently leads to a pronounced increase in potency.[5][6] Analogues lacking this group (e.g., etodesnitazene) are significantly less potent.[5]

-

para-Alkoxy Group on Benzyl Ring: An alkoxy group at the para-position of the benzyl ring is optimal for high potency. The order of potency is generally ethoxy > isopropyloxy > n-propyloxy > methoxy.[1]

-

N,N-Dialkylaminoethyl Group: Modifications to the terminal amine group significantly impact activity. Incorporating the diethylamino group into a pyrrolidine ring (N-pyrrolidino substitution) is generally more favorable for MOR activation than a piperidine ring.[5][6][7]

-

Metabolites: Some metabolites, such as N-desethyl isotonitazene, can exhibit unexpectedly high potency, sometimes even greater than the parent compound, which has significant in vivo consequences.[3][13]

Experimental Protocols

General Synthesis of a 2-Benzylbenzimidazole Opioid (Illustrative)

The following is a generalized protocol based on literature descriptions for the synthesis of a nitazene analogue.[10][14]

Materials:

-

4-Nitro-o-phenylenediamine

-

Ethyl 2-(4-ethoxyphenyl)acetimidate hydrochloride

-

1-(2-Chloroethyl)diethylamine hydrochloride

-

Sodium amide (NaNH2)

-

Anhydrous solvents (e.g., xylene, toluene)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Protocol:

-

Step 1: Formation of 2-(4-Ethoxybenzyl)-5-nitro-1H-benzimidazole a. A mixture of 4-nitro-o-phenylenediamine and ethyl 2-(4-ethoxyphenyl)acetimidate hydrochloride is refluxed in an appropriate high-boiling solvent (e.g., xylene) for several hours. b. The reaction progress is monitored by thin-layer chromatography (TLC). c. Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and washed to yield the crude benzimidazole intermediate. d. The crude product is purified, typically by recrystallization or column chromatography.

-

Step 2: N-Alkylation to yield Etonitazene a. The purified 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole is dissolved in an anhydrous aprotic solvent (e.g., toluene). b. A strong base, such as sodium amide (NaNH2), is added portion-wise to the solution under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the benzimidazole nitrogen. c. 1-(2-Chloroethyl)diethylamine (freshly prepared from its hydrochloride salt) is added to the reaction mixture. d. The mixture is heated to reflux for several hours, with reaction progress monitored by TLC. e. After completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated under reduced pressure. f. The final product is purified using column chromatography to yield the pure 2-benzylbenzimidazole opioid.

In Vitro μ-Opioid Receptor (MOR) Activation Assay (β-Arrestin 2 Recruitment)

This protocol describes a common method to determine the potency and efficacy of nitazenes at the MOR.[3][13]

Materials:

-

HEK-293 cells stably co-expressing the human MOR and a β-arrestin 2 fusion protein (e.g., β-arrestin-enzyme fragment complementation system).

-

Cell culture reagents (DMEM, FBS, antibiotics).

-

Test compounds (nitazenes) and a reference agonist (e.g., DAMGO, fentanyl).

-

Assay buffer and substrate for the detection system.

-

Microplate reader for signal detection.

Protocol:

-

Cell Culture: a. Maintain the engineered HEK-293 cell line in appropriate culture medium supplemented with serum and antibiotics. b. Plate the cells into 96- or 384-well assay plates at a suitable density and incubate overnight to allow for cell attachment.

-

Compound Preparation: a. Prepare stock solutions of the test nitazenes and reference agonists in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compounds in assay buffer to create a range of concentrations for generating concentration-response curves.

-

Assay Procedure: a. Remove the culture medium from the cell plates and add the diluted compounds. b. Incubate the plates at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin 2 recruitment. c. Add the detection reagents/substrate according to the manufacturer's instructions. d. Incubate for a further period to allow for signal development.

-

Data Analysis: a. Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. b. Normalize the data to the response of a vehicle control (0% activation) and a maximal response from a reference agonist (100% activation). c. Plot the normalized response against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for each compound.

Experimental workflow for an in vitro MOR activation assay.

Conclusion

The 2-benzylbenzimidazole "nitazene" opioids represent a formidable challenge to public health and safety. Born from pharmaceutical research in the 1950s, their extreme potency and severe side effects rightfully prevented their clinical application.[3][4] However, their recent re-emergence on the illicit market underscores the continuous evolution of the synthetic drug landscape. A thorough understanding of their history, synthesis, and pharmacology is critical for forensic chemists, toxicologists, and medical professionals. The detailed structure-activity relationships provide a framework for predicting the potency of new analogues, while established in vitro assays are essential for their pharmacological characterization. Continued research and vigilance are imperative to mitigate the harms associated with this potent class of synthetic opioids.

References

- 1. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]

- 2. Old Drugs and New Challenges: A Narrative Review of Nitazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole (‘nitazene’) and piperidine benzimidazolone (‘brorphine-like’) opioids. - Drugs and Alcohol [drugsandalcohol.ie]

- 5. [PDF] In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids | Semantic Scholar [semanticscholar.org]

- 6. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids | springermedizin.de [springermedizin.de]